molecular formula C19H16O2 B11848199 1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one CAS No. 51357-99-4

1-(4-Methylphenyl)-2-[(naphthalen-2-yl)oxy]ethan-1-one

Cat. No.: B11848199
CAS No.: 51357-99-4
M. Wt: 276.3 g/mol
InChI Key: NUUFVZDUDXDIQA-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone is an organic compound that features a naphthalene ring and a tolyl group connected via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone typically involves the reaction of naphthalene-2-ol with p-tolyl ethanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of naphthoquinones or other oxidized products.

    Reduction: Formation of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanol.

    Substitution: Formation of substituted derivatives such as nitro or halogenated compounds.

Scientific Research Applications

2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)-1-(phenyl)ethanone: Similar structure but with a phenyl group instead of a tolyl group.

    2-(naphthalen-2-yloxy)-1-(m-tolyl)ethanone: Similar structure but with a meta-tolyl group instead of a para-tolyl group.

Uniqueness

2-(naphthalen-2-yloxy)-1-(p-tolyl)ethanone is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and tolyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

51357-99-4

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-(4-methylphenyl)-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C19H16O2/c1-14-6-8-16(9-7-14)19(20)13-21-18-11-10-15-4-2-3-5-17(15)12-18/h2-12H,13H2,1H3

InChI Key

NUUFVZDUDXDIQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)COC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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